![molecular formula C26H29N5O2S B2723738 N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-07-4](/img/no-structure.png)
N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoloquinazolines, which are part of the larger family of azole compounds . Azole compounds are heterocyclic compounds that contain at least one nitrogen atom and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a triazoloquinazoline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring . The compound also contains a cyclopentyl group, a thioether group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the presence of its various functional groups. The triazole ring, for instance, is known to readily bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Research on compounds with structural similarities has involved diverse synthetic routes. For example, the synthesis of pyrazoles and triazoles bearing a quinazoline moiety involves multiple steps, including reactions with hydrazine hydrate and various aldehydes to produce hydrazone derivatives, which are then cyclized to produce the desired compounds (Saad, Osman, & Moustafa, 2011).
Chemical Reactivity : The reactivity of these compounds has been explored through various reactions, including cyclization reactions to produce triazoloquinazolines and their derivatives. For instance, the condensation and cyclization reactions of 1,2,4-triazoloquinazolines have led to the formation of new anellated heterocycles, showcasing the versatility of these compounds in synthesizing complex structures (Pfeiffer, Bodtke, Mücke, Hetzheim, & Pazdera, 1999).
Potential Applications
Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties. For example, quinoline derivatives containing an azole nucleus have been evaluated for their antimicrobial activity, demonstrating effectiveness against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antimicrobial and Antineoplastic Potential : Novel 1H-1,2,3-triazole-4-carboxamides have been synthesized and assessed for their antimicrobial activities against primary pathogens, including bacterial and fungal strains. Some compounds have shown moderate to good activities, indicating their potential for further pharmacological development (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Antibacterial Evaluation : Research on benzotriazines incorporating triazoloquinazoline or thiazole has been conducted to explore their antibacterial potency. Some compounds in this class have exhibited good antibacterial activity, highlighting their therapeutic potential (Gineinah, 2001).
Mecanismo De Acción
The mechanism of action of “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is likely to be complex and multifaceted due to the presence of multiple functional groups. The triazole ring, for instance, is known to readily bind with a variety of enzymes and receptors in biological systems, thus showing versatile biological activities .
Direcciones Futuras
The future directions for research on “N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and development of its potential applications in various fields .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea, which is then reacted with cyclopentanone and propylamine to form the intermediate compound. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product.", "Starting Materials": [ "2-methylbenzyl chloride", "thiourea", "cyclopentanone", "propylamine", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea", "Step 2: Reaction of 2-methylbenzylthiourea with cyclopentanone and propylamine to form the intermediate compound", "Step 3: Reaction of the intermediate compound with 2-chloroacetyl chloride to form the final product" ] } | |
Número CAS |
1114877-07-4 |
Fórmula molecular |
C26H29N5O2S |
Peso molecular |
475.61 |
Nombre IUPAC |
N-cyclopentyl-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H29N5O2S/c1-3-14-30-24(33)21-13-12-18(23(32)27-20-10-6-7-11-20)15-22(21)31-25(30)28-29-26(31)34-16-19-9-5-4-8-17(19)2/h4-5,8-9,12-13,15,20H,3,6-7,10-11,14,16H2,1-2H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)
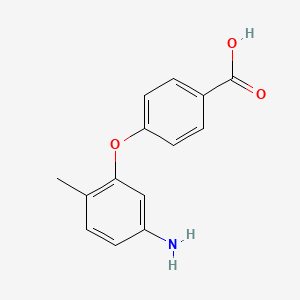
![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)
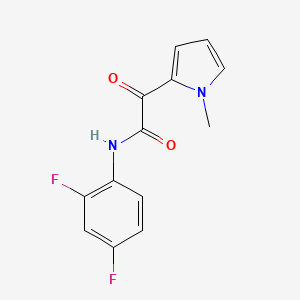
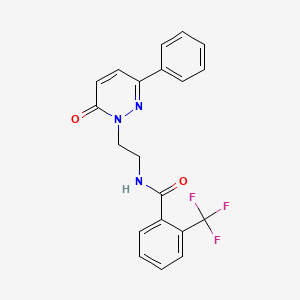
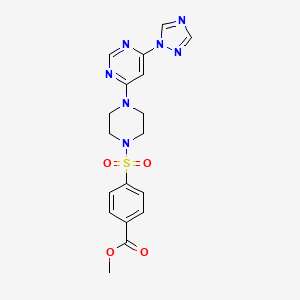
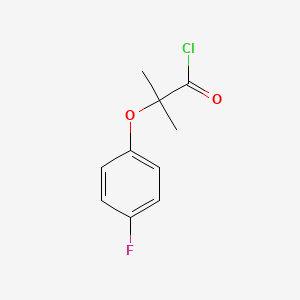
![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)
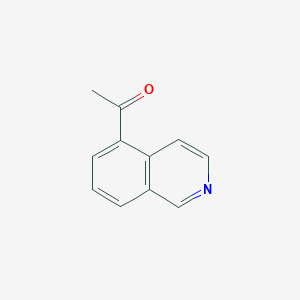
![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
